

Spectroscopic Characterization of 2-Bromo-3-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-nitroanisole

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-3-nitroanisole** (CAS No: 67853-37-6). Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectroscopic values based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Compound Information:

- IUPAC Name: 2-bromo-1-methoxy-3-nitrobenzene[1]
- Molecular Formula: C₇H₆BrNO₃[1][2]
- Molecular Weight: 232.03 g/mol [1][2]
- Physical Form: Solid

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **2-Bromo-3-nitroanisole**.

Table 1: Expected ^1H NMR Data

- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	dd	1H	H-6
~ 7.3 - 7.5	t	1H	H-5
~ 7.1 - 7.3	dd	1H	H-4
~ 3.9 - 4.1	s	3H	$-\text{OCH}_3$

Note: The predicted chemical shifts and multiplicities are estimations based on the substituent effects of the bromo, nitro, and methoxy groups on the aromatic ring. 'dd' denotes a doublet of doublets, 't' a triplet, and 's' a singlet.

Table 2: Expected ^{13}C NMR Data

- Solvent: CDCl_3
- Reference: CDCl_3 at δ 77.16 ppm

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160	C-1 ($-\text{OCH}_3$)
~ 110 - 115	C-2 ($-\text{Br}$)
~ 150 - 155	C-3 ($-\text{NO}_2$)
~ 120 - 125	C-4
~ 130 - 135	C-5
~ 125 - 130	C-6
~ 56 - 60	$-\text{OCH}_3$

Note: These are estimated chemical shift ranges. Actual values may vary.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	-OCH ₃
1550 - 1520	Strong	Asymmetric N-O Stretch	Nitro (-NO ₂)
1360 - 1340	Strong	Symmetric N-O Stretch	Nitro (-NO ₂)
1275 - 1200	Strong	Asymmetric C-O-C Stretch	Aryl Ether
1050 - 1000	Medium	Symmetric C-O-C Stretch	Aryl Ether
700 - 600	Strong	C-Br Stretch	Bromoalkane

Table 4: Expected Mass Spectrometry Data

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
231	~100%	[M] ⁺ (with ⁷⁹ Br isotope), Molecular Ion
233	~98%	[M+2] ⁺ (with ⁸¹ Br isotope), Molecular Ion
201/203	Variable	[M - NO] ⁺
186/188	Variable	[M - NO ₂] ⁺
152	Variable	[M - Br - O] ⁺
107	Variable	[M - Br - NO ₂] ⁺

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in a characteristic M+2 peak of almost equal intensity to the molecular ion peak.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-3-nitroanisole** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
- Filtration: Filter the solution into a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
- Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity to obtain high-resolution spectra.

- ^1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount of solid **2-Bromo-3-nitroanisole** directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Background Scan: Perform a background scan of the empty ATR crystal to record the spectrum of the ambient atmosphere (mainly CO_2 and water vapor), which will be subtracted from the sample spectrum.
- Sample Scan: Acquire the IR spectrum of the sample. The infrared beam passes through the ATR crystal and interacts with the sample at the surface.
- Data Collection: The instrument records the absorbance of infrared radiation at different wavenumbers, typically in the range of 4000 to 400 cm^{-1} .
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

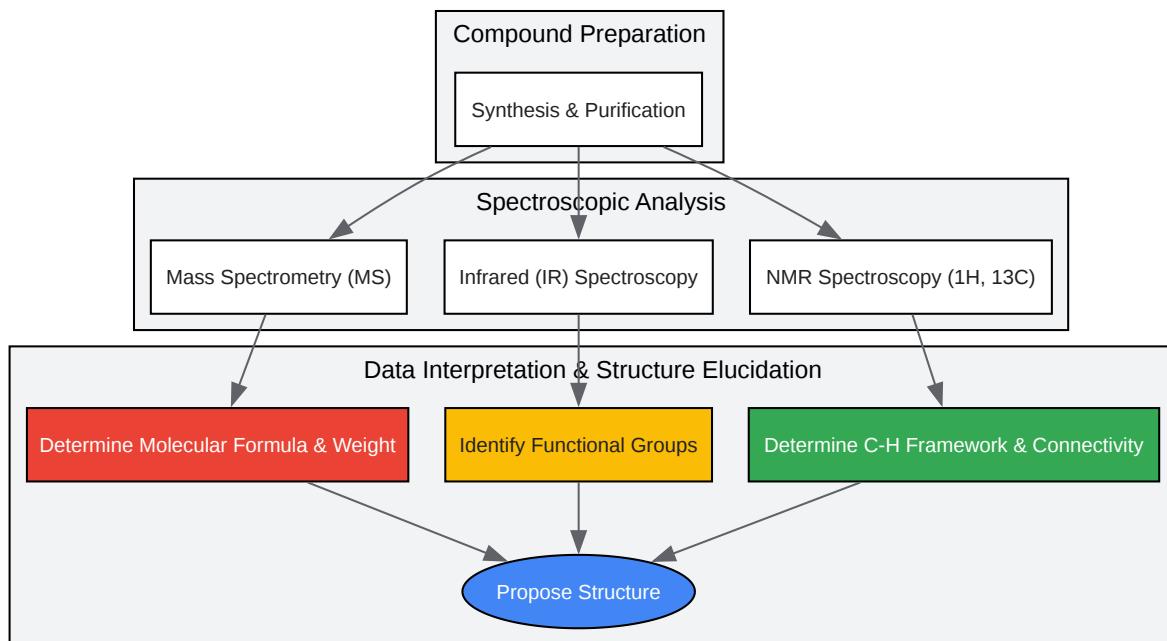
- Sample Preparation: Dissolve a small amount of **2-Bromo-3-nitroanisole** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of about 1-10 $\mu\text{g/mL}$.

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by injecting the prepared solution into a system coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Spectrum Generation:** The data is plotted as a mass spectrum, showing the relative intensity of different ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or uncharacterized organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound

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Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

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